(9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z)-9-[(9H-FLUOREN-2-YL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with nitro groups and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-9-[(9H-FLUOREN-2-YL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE typically involves multi-step organic reactions. The starting material, 9H-fluorene, undergoes nitration to introduce nitro groups at specific positions. This is followed by a condensation reaction with an aldehyde to form the methylene bridge. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for explosive reactions.
Chemical Reactions Analysis
Types of Reactions
(9Z)-9-[(9H-FLUOREN-2-YL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can remove nitro groups or reduce them to amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(9Z)-9-[(9H-FLUOREN-2-YL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (9Z)-9-[(9H-FLUOREN-2-YL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methylene bridge and fluorene core provide structural stability. These interactions can affect various biochemical pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9H-FLUOREN-2-YL ISOCYANATE
- 9H-FLUOREN-2-YL METHANESULFONATE
- 9H-FLUOREN-2-YL 4-METHYLBENZOATE
Uniqueness
Compared to similar compounds, (9Z)-9-[(9H-FLUOREN-2-YL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE is unique due to its combination of nitro groups and a methylene bridge. This structure provides distinct chemical reactivity and potential applications that are not observed in its analogs. The presence of multiple nitro groups also enhances its ability to participate in redox reactions, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C27H15N3O6 |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitrofluorene |
InChI |
InChI=1S/C27H15N3O6/c31-28(32)18-6-8-22-24(12-18)23(25-13-19(29(33)34)14-26(27(22)25)30(35)36)10-15-5-7-21-17(9-15)11-16-3-1-2-4-20(16)21/h1-10,12-14H,11H2/b23-10- |
InChI Key |
XNWFIGMQGJHVFZ-RMORIDSASA-N |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C\4/C5=C(C=CC(=C5)[N+](=O)[O-])C6=C4C=C(C=C6[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C=C4C5=C(C=CC(=C5)[N+](=O)[O-])C6=C4C=C(C=C6[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.